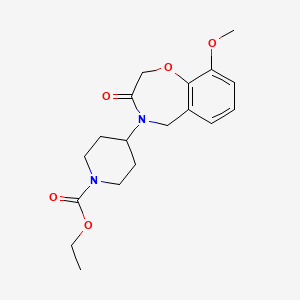
ethyl 4-(9-methoxy-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(9-methoxy-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.16852187 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(9-methoxy-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on available research findings, case studies, and structural characteristics.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C16H20N2O4
- Molecular Weight : 304.35 g/mol
Structural Features
The structure features a piperidine ring and a benzoxazepine moiety, which are critical for its biological activity. The methoxy and keto groups contribute to its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzoxazepine showed effectiveness against various bacterial strains, suggesting that this compound may share similar properties .
Anticancer Activity
Several studies have explored the anticancer potential of benzoxazepine derivatives. For instance, a related compound was shown to inhibit cell proliferation in cancer cell lines by inducing apoptosis through mitochondrial pathways . The specific mechanism of action for this compound remains to be fully elucidated but may involve similar pathways.
Neuroprotective Effects
There is emerging evidence that compounds with a benzoxazepine structure may possess neuroprotective effects. For example, studies have indicated that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties in neurodegenerative models . This suggests potential applications in treating conditions such as Alzheimer's disease.
Case Study: Antimicrobial Testing
A recent study tested various derivatives of benzoxazepine for their antimicrobial efficacy. This compound was included in the screening process. Results indicated a notable inhibition of growth against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .
Table of Biological Activities
Properties
IUPAC Name |
ethyl 4-(9-methoxy-3-oxo-5H-1,4-benzoxazepin-4-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-3-24-18(22)19-9-7-14(8-10-19)20-11-13-5-4-6-15(23-2)17(13)25-12-16(20)21/h4-6,14H,3,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFSIYOAONRQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CC3=C(C(=CC=C3)OC)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














